Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative characterized by its complex molecular structure and notable chemical properties. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms in their ring structure, which contribute to their diverse reactivity and biological significance. This compound features a fluorophenyl substituent and an ethyl ester group, enhancing its potential applications in medicinal chemistry and organic synthesis.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is identified by its unique molecular formula and CAS number 5937-24-6. Its structural details and properties have been documented in scientific literature, emphasizing its relevance in pharmacological studies and organic chemistry research.
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate falls under the category of pyrimidine derivatives. It is classified as an ester due to the presence of the ethyl carboxylate group. The inclusion of a fluorine atom in the phenyl ring classifies it as a halogenated compound, which often exhibits altered reactivity and biological activity compared to non-halogenated analogs.
The synthesis of Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multicomponent reaction strategy. A common method includes the Biginelli reaction, which combines ethyl acetoacetate with aromatic aldehydes and urea or thiourea under acidic conditions to form dihydropyrimidinones or thiones.
The molecular structure of Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate consists of:
As a pyrimidine derivative, Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can participate in various chemical reactions:
The reactivity patterns of this compound can be influenced by the electronic effects imparted by the fluorine substituent and the steric hindrance provided by the methyl group.
The mechanism of action for compounds like Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate often relates to their biological activity:
The physical properties of Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
Chemical properties are defined by:
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several potential applications:
Dihydropyrimidinones (DHPMs) are heterocyclic compounds featuring a six-membered ring with nitrogen atoms at positions 1 and 3. The core scaffold consists of pyrimidine with partial saturation at the 3,4-bond, conferring structural flexibility and diverse bioactivity potential. Substituents at the C4, C5, and C6 positions critically define their pharmacological profiles. "Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" exemplifies a C4-aryl-substituted DHPM with C5-ester and C6-methyl groups (CAS 5937-24-6, MF C₁₄H₁₅FN₂O₃) [1] [5]. This configuration aligns with Class II DHPMs (aryl-substituted derivatives), distinguished from Class I (alkyl-substituted) and Class III (heteroaryl-substituted) [9]. The compound’s crystalline solid state and moderate lipophilicity (Log P ≈ 2.1) facilitate membrane permeability, a trait exploitable in drug design [6].
Table 1: Structural Features of DHPM Subclasses
Class | C4 Substituent | C5/C6 Features | Bioactivity Examples |
---|---|---|---|
I | Alkyl | Ester/ketone | Calcium channel modulation |
II | Aryl (e.g., 4-fluorophenyl) | Ethyl ester, Methyl group | Antiviral, Anticancer |
III | Heteroaryl | Varied | Antibacterial |
The 4‑fluorophenyl group at C4 enhances bioactivity through electronic and steric effects. Fluorine’s high electronegativity creates a strong dipole moment (∼1.41 D), improving interactions with hydrophobic enzyme pockets. In antiviral studies, fluorinated DHPM derivatives disrupted PEDV internalization via calcium homeostasis modulation, with EC₅₀ values as low as 0.09 μM [3]. The methyl group at C6 contributes steric bulk that stabilizes the half-chair conformation of the DHPM ring, optimizing target binding. Computational studies reveal that 6-methyl substitution increases van der Waals contacts with residues in kinesin Eg5 and viral proteases by ∼30% compared to unsubstituted analogs [9] [10].
Meanwhile, the C5 ethyl ester group balances solubility and cell permeability. Derivatives replacing ethyl with bulkier esters (e.g., isopropyl) show 10-fold higher calcium channel blockade but reduced metabolic stability [9]. In antimicrobial screening, 4-(4-fluorophenyl)-6-methyl DHPMs inhibited Bacillus subtilis (17 mm inhibition zone) and Candida glabrata (19 mm) by targeting toll-like receptors and oxidative pathways [7].
Table 2: Structure-Activity Relationship (SAR) of Key Substituents
Position | Substituent | Effect on Bioactivity | Molecular Consequence |
---|---|---|---|
C4 | 4-Fluorophenyl | ↑ Antiviral potency (SI = 358.9 vs. PEDV) [3] | Enhanced dipole interactions; π-stacking |
C6 | Methyl | ↑ Cytotoxicity (IC₅₀ = 1.03 μg/mL vs. A549 cells) [10] | Conformational stabilization of DHPM ring |
C5 | Ethyl ester | Optimal log D₇.₄ (∼2.1) [6] | Balanced permeability and solubility |
The synthesis of DHPMs originated in 1891 with Pietro Biginelli’s acid-catalyzed condensation of aldehydes, urea, and β-ketoesters. Early methods suffered from low yields (<40%) and harsh conditions [4]. Modern adaptations revolutionized DHPM production:
The target compound "Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" is now accessible via optimized Biginelli protocols. Suppliers include Sigma-Aldrich (catalog L300934) and BLD Pharm (CAS 5937-24-6), though analytical data remains limited [1] [6].
Table 3: Evolution of Key Biginelli Synthesis Protocols
Era | Conditions | Yield | Reaction Time | Key Advance |
---|---|---|---|---|
1891 (Classic) | Ethanol/HCl, reflux | 20-40% | 12-24 h | Initial discovery |
1990s | Yb(OTf)₃, CH₃CN | 75-86% | 4-12 h | Lewis acid catalysis |
2020s | TFA (2 mol%), solvent-free, 50°C | 85% | 60 min | Eco-compatibility; high atom economy |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7